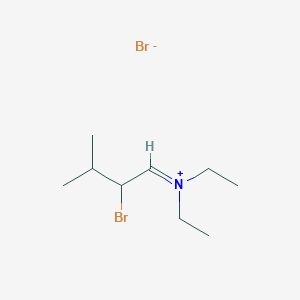
2-Bromo-N,N-diethyl-3-methylbutan-1-iminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N,N-diethyl-3-methylbutan-1-iminium bromide is an organic compound with the molecular formula C9H19Br2N. It is a brominated quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups, one of which is a bromine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-diethyl-3-methylbutan-1-iminium bromide typically involves the reaction of 3-methylbutan-1-amine with diethyl sulfate to form N,N-diethyl-3-methylbutan-1-amine. This intermediate is then reacted with bromine to introduce the bromine atom, forming the final product. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Bromo-N,N-diethyl-3-methylbutan-1-iminium bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in anhydrous ethanol or other non-polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted amines and alcohols.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents used, the products can range from alcohols to alkanes.
科学的研究の応用
2-Bromo-N,N-diethyl-3-methylbutan-1-iminium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.
Biology: The compound can be used to study the effects of quaternary ammonium compounds on biological systems, including their antimicrobial properties.
Medicine: Research into the potential therapeutic applications of quaternary ammonium compounds includes their use as disinfectants and antiseptics.
Industry: The compound is used in the production of surfactants and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-N,N-diethyl-3-methylbutan-1-iminium bromide involves its interaction with cellular membranes. The positively charged nitrogen atom allows the compound to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
類似化合物との比較
Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium compound with similar properties but different alkyl groups.
Cetyltrimethylammonium Bromide: A quaternary ammonium compound with a long alkyl chain, commonly used as a surfactant.
Benzalkonium Chloride: A quaternary ammonium compound with antimicrobial properties, used in disinfectants and antiseptics.
Uniqueness
2-Bromo-N,N-diethyl-3-methylbutan-1-iminium bromide is unique due to its specific structure, which combines a bromine atom with a quaternary ammonium center. This structure imparts distinct reactivity and properties, making it valuable in various applications where other quaternary ammonium compounds may not be as effective.
特性
CAS番号 |
88365-61-1 |
|---|---|
分子式 |
C9H19Br2N |
分子量 |
301.06 g/mol |
IUPAC名 |
(2-bromo-3-methylbutylidene)-diethylazanium;bromide |
InChI |
InChI=1S/C9H19BrN.BrH/c1-5-11(6-2)7-9(10)8(3)4;/h7-9H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
IVHPQMRVLJEATI-UHFFFAOYSA-M |
正規SMILES |
CC[N+](=CC(C(C)C)Br)CC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


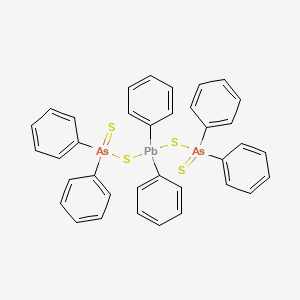
oxophosphanium](/img/structure/B14400185.png)
![2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide](/img/structure/B14400188.png)
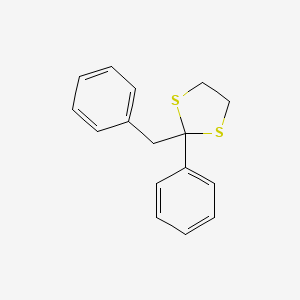
![2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one](/img/structure/B14400195.png)
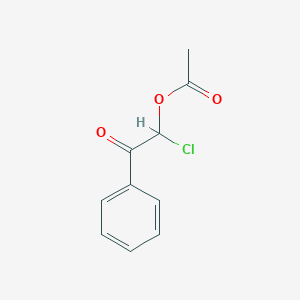
![N'-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide](/img/structure/B14400212.png)
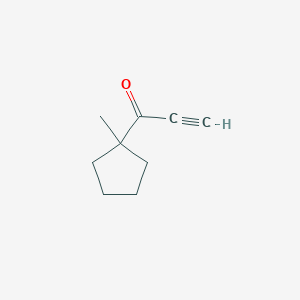
![3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14400227.png)
![5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400242.png)
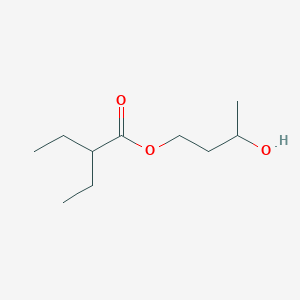

![5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole](/img/structure/B14400253.png)
![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
